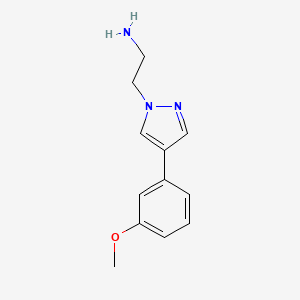
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that belongs to the class of phenethylamines It features a pyrazole ring attached to an ethanamine chain, with a methoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Attachment of the ethanamine chain: The pyrazole derivative is then reacted with an appropriate halogenated ethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The ethanamine chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-(3-Hydroxyphenyl)-1H-pyrazol-1-yl)ethanamine.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenethylamine: Similar structure but lacks the pyrazole ring.
4-Methoxyphenethylamine: Similar structure but with the methoxy group in a different position.
Phenethylamine: The parent compound without any substituents.
Uniqueness
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both the methoxy group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
2-[4-(3-methoxyphenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O/c1-16-12-4-2-3-10(7-12)11-8-14-15(9-11)6-5-13/h2-4,7-9H,5-6,13H2,1H3 |
Clé InChI |
ILDPXZZIMOOHHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CN(N=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



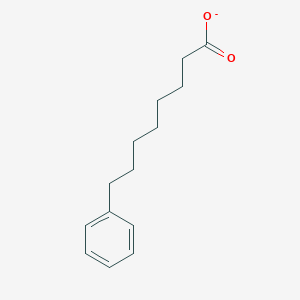
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)

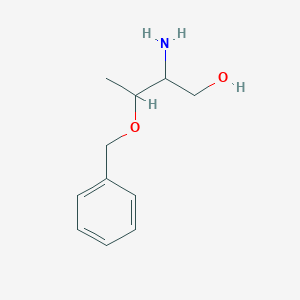
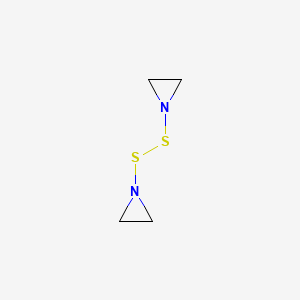
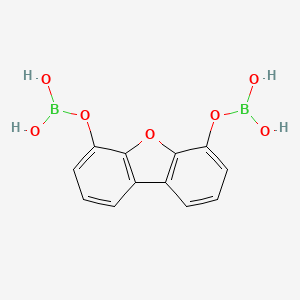
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
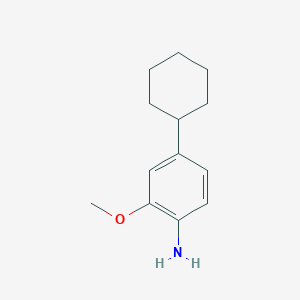
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
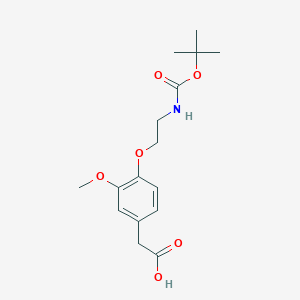
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
